molecular formula C28H30N4O2S B2672703 N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-13-8

N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No. B2672703
CAS RN: 476452-13-8
M. Wt: 486.63
InChI Key: ONSDRQRMQAFOLS-UHFFFAOYSA-N
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Description

“N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a complex organic compound. It contains an adamantane, a triazole, and a carboxamide group . Adamantane is a type of diamondoid and is the simplest unit of diamond’s structure. Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . Carboxamides are organic compounds characterized by the functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the adamantane, triazole, and carboxamide groups. The triazole ring can exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the ring .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions due to the presence of multiple nitrogen atoms, which can act as coordination sites for metals . They can also undergo reactions at the carbon atoms of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, triazoles are stable compounds due to the aromaticity of the triazole ring .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research has shown the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, demonstrating potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Additionally, some of these compounds exhibited good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).

Neuroprotective Agents

A series of fluorescent heterocyclic adamantane amines were synthesized aiming to develop novel fluorescent ligands for neurological assay development. These compounds demonstrated multifunctional neuroprotective activity, including inhibition of the N-methyl-d-aspartate receptor/ion channel, calcium channels, and the enzyme nitric oxide synthase. They also exhibited significant free radical scavenging potential, indicating potential application as multifunctional drugs in neuroprotection (Joubert et al., 2011).

Material Science Applications

New polyamides containing adamantyl and diamantyl moieties in the main chain were synthesized. These materials demonstrated solubility in various solvents and displayed high thermal stability. The incorporation of rigid and bulky adamantane or diamantyl units led to high glass transition temperatures and thermal decomposition temperatures, suggesting their utility in high-performance materials applications (Chern et al., 1998).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Triazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects .

Future Directions

Triazoles are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, novel derivatives, and additional biological applications .

properties

IUPAC Name

N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2S/c33-24(22-7-3-1-4-8-22)18-35-27-31-30-25(32(27)23-9-5-2-6-10-23)17-29-26(34)28-14-19-11-20(15-28)13-21(12-19)16-28/h1-10,19-21H,11-18H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSDRQRMQAFOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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